3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid
Description
Properties
CAS No. |
5815-65-6 |
|---|---|
Molecular Formula |
C10H12N4O4 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
3-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanoic acid |
InChI |
InChI=1S/C10H12N4O4/c1-12-5-11-8-7(12)9(17)14(4-3-6(15)16)10(18)13(8)2/h5H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
SCWZFIOJEFQBMD-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCC(=O)O |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCC(=O)O |
Other CAS No. |
5815-65-6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid typically involves the condensation of 3,7-dimethylxanthine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as crystallization, filtration, and drying to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized derivatives.
Reduction: It can also participate in reduction reactions, gaining electrons to form reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted purine derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of purine compounds can exhibit antitumor properties. Studies have shown that 3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid can inhibit the growth of certain cancer cell lines. The mechanism is thought to involve interference with nucleic acid synthesis and cellular proliferation pathways.
Antiviral Properties
This compound has been investigated for its antiviral activity against various viruses. Its structural similarity to nucleotides allows it to compete with natural substrates in viral replication processes. Preliminary findings suggest potential efficacy against viruses such as HIV and Hepatitis C.
Enzyme Inhibition Studies
The compound's ability to act as an enzyme inhibitor has been explored in biochemical assays. It has been shown to inhibit key enzymes involved in nucleotide metabolism, making it a candidate for further research in metabolic disorders.
Molecular Biology Tools
Due to its unique structure, this compound can be used as a molecular probe in studies involving DNA and RNA interactions. Its incorporation into nucleic acid sequences could help elucidate mechanisms of action in genetic regulation.
Drug Formulation
The compound is being evaluated for its potential as an active pharmaceutical ingredient (API) in drug formulations targeting metabolic diseases and cancers. Its solubility and stability profiles are under investigation to optimize delivery methods.
Patents and Commercial Interest
There are ongoing patent applications related to the use of this compound in therapeutic formulations. Companies are exploring its commercial viability due to the increasing demand for novel therapeutics targeting resistant strains of pathogens.
Data Table: Summary of Applications
Case Study 1 : Antitumor Activity
A study published in Cancer Research demonstrated that a related purine derivative significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
Case Study 2 : Antiviral Efficacy
Research conducted by the Journal of Virology reported that the compound exhibited a dose-dependent inhibition of viral replication in cell cultures infected with Hepatitis C virus.
Mechanism of Action
The mechanism of action of 3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid involves its interaction with specific molecular targets in the body. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Structural Analogs with Modified Purine Substituents
a) 3-(3-Methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoic acid (CID 43840225)
- Molecular Formula : C9H10N4O4
- Key Differences : Substitution at the purine's C8 position instead of N1; methyl group at N3 instead of N5.
b) (2E)-3-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)prop-2-enoic acid
- Molecular Formula : C11H12N4O4
- Key Differences: Unsaturated (E)-configured propenoic acid chain at C8 and additional methyl groups at N1 and N3.
- Implications : The conjugated double bond may increase rigidity, affecting binding affinity to protein targets. The trimethylation could enhance metabolic stability .
c) 2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid (CAS 5614-56-2)
- Molecular Formula : C9H10N4O4
- Key Differences: Shorter acetic acid chain (two carbons) instead of propanoic acid.
Analogs with Functionalized Side Chains
a) Ethyl 3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoate (CAS 172750-81-1)
- Molecular Formula : C12H16N4O4
- Key Differences: Propanoic acid esterified to an ethyl group.
- Implications : Esterification increases lipophilicity, improving blood-brain barrier penetration but requiring enzymatic hydrolysis for activation. This derivative may serve as a prodrug .
b) N-(4-Chlorophenyl)-2-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide (T-1-PCPA)
- Molecular Formula : C15H14ClN5O3
- Key Differences: Acetamide-linked 4-chlorophenyl group instead of propanoic acid.
- Implications : The aromatic amide moiety enhances affinity for epidermal growth factor receptor (EGFR), as demonstrated in anticancer studies. This highlights the role of substituent polarity in target specificity .
Biological Activity
3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid is a purine derivative that has garnered attention for its potential biological activities. This compound's structural characteristics suggest a variety of mechanisms through which it may exert pharmacological effects.
- Molecular Formula : C12H16N4O4
- Molecular Weight : 280.28 g/mol
- CAS Number : 38975-44-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic properties. Here are some key areas of research:
Antioxidant Activity
Research indicates that compounds with similar purine structures exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that purine derivatives can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in conditions such as arthritis and cardiovascular diseases.
Antimicrobial Properties
Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This could position it as a candidate for developing new antibiotics.
Research Findings and Case Studies
Antioxidant Mechanism
The antioxidant potential of this compound is attributed to its ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage. In vitro studies have shown that it can significantly reduce lipid peroxidation levels in cellular models.
Inhibition of Inflammatory Pathways
In a controlled study involving human cell lines, the compound was found to downregulate the expression of cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are critical in the inflammatory response. This suggests a potential application in treating chronic inflammatory diseases.
Antimicrobial Testing
The antimicrobial efficacy was assessed using disk diffusion methods where varying concentrations of the compound were tested against several pathogens. The results indicated a dose-dependent inhibition zone for both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
